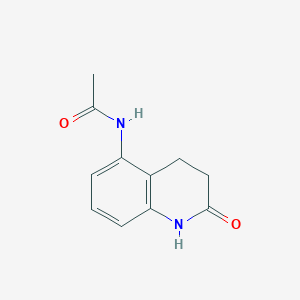![molecular formula C12H7NO2 B11900181 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B11900181.png)
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one involves a multi-component reaction. This typically includes the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers several advantages, such as good yields, atom economy, short reaction times, and a recyclable catalyst with a very easy work-up.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts like thiourea dioxide can be scaled up for industrial applications. The focus would be on optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one exerts its effects involves its interaction with various molecular targets. For instance, its luminescent properties are due to its ability to act as an electron acceptor when paired with electron donors like triphenylamine . In biological systems, it may interact with enzymes and other proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5H-Chromeno[4,3-b]pyridin-5-one: This compound has a similar fused ring system but includes a chromene ring instead of an indene ring.
4-Aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones: These compounds are structurally similar but have additional aryl and naphthyl groups.
Uniqueness
9-Hydroxy-5H-indeno[1,2-b]pyridin-5-one is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H7NO2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
9-hydroxyindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H7NO2/c14-9-5-1-3-7-10(9)11-8(12(7)15)4-2-6-13-11/h1-6,14H |
InChI Key |
RLPBFCYLLPJSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B11900104.png)

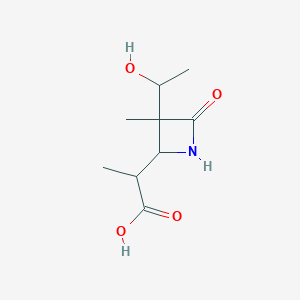
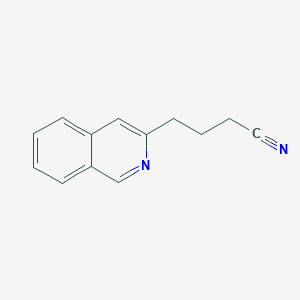


![6-Propyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11900165.png)
![2-[(1-Aminonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B11900166.png)

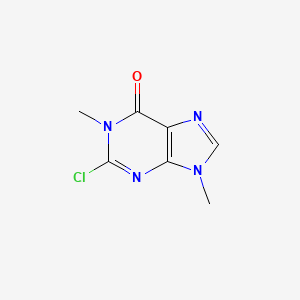
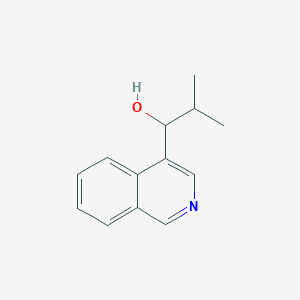
![4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11900196.png)
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11900197.png)
